molecular formula C15H10N2S B13960864 Dibenz(b,f)imidazo(1,2-d)(1,4)thiazepine CAS No. 62538-84-5

Dibenz(b,f)imidazo(1,2-d)(1,4)thiazepine

Cat. No.: B13960864
CAS No.: 62538-84-5
M. Wt: 250.32 g/mol
InChI Key: QHXRJYPWVXAIED-UHFFFAOYSA-N
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Description

Dibenz(b,f)imidazo(1,2-d)(1,4)thiazepine is a heterocyclic compound with a complex structure that includes multiple aromatic rings and heteroatoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dibenz(b,f)imidazo(1,2-d)(1,4)thiazepine typically involves multi-step reactions. One common method includes the reaction of thiophenol with sodium hydroxide in isopropanol, followed by the reduction with iron powder and ammonium chloride in water. The final step involves the reaction with phenyl chloroformate in a sodium carbonate solution .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimizations for large-scale production, such as the use of continuous flow reactors and automated synthesis systems to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

Dibenz(b,f)imidazo(1,2-d)(1,4)thiazepine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert certain functional groups within the molecule to more reduced forms.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various halogenating agents for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce halogens or other functional groups onto the aromatic rings .

Scientific Research Applications

Dibenz(b,f)imidazo(1,2-d)(1,4)thiazepine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Dibenz(b,f)imidazo(1,2-d)(1,4)thiazepine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Dibenz(b,f)imidazo(1,2-d)(1,4)thiazepine is unique due to its specific arrangement of aromatic rings and heteroatoms, which confer distinct chemical properties and biological activities.

Properties

CAS No.

62538-84-5

Molecular Formula

C15H10N2S

Molecular Weight

250.32 g/mol

IUPAC Name

13-thia-2,5-diazatetracyclo[12.4.0.02,6.07,12]octadeca-1(18),3,5,7,9,11,14,16-octaene

InChI

InChI=1S/C15H10N2S/c1-3-7-13-11(5-1)15-16-9-10-17(15)12-6-2-4-8-14(12)18-13/h1-10H

InChI Key

QHXRJYPWVXAIED-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=NC=CN3C4=CC=CC=C4S2

Origin of Product

United States

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